Structural Basis for Viral RdRp Inhibition: Active Site Rearrangement and Metal Ion Disruption
At 1.8 Å resolution, co-crystal structures reveal that 2'-amino-dCTP binding to norovirus RdRp induces a substantial rearrangement of the active site compared to natural CTP binding. The 2'-amino group forces the substrate-binding pocket to adopt an altered conformation to accommodate the substituent, directly disrupting the coordination shells of the catalytic metal ions [1]. This structural alteration is not observed with natural dCTP (or CTP) binding, which maintains a catalytically competent metal ion coordination geometry [2]. The binding mode suggests a novel, non-chain-terminating mechanism of inhibition distinct from other nucleoside analog inhibitors that rely solely on incorporation and chain termination.
| Evidence Dimension | Active Site Conformation and Metal Ion Coordination |
|---|---|
| Target Compound Data | Induces rearrangement of polymerase active site; disrupts coordination shells of active-site metal ions |
| Comparator Or Baseline | Natural CTP (or dCTP) binding maintains catalytically competent metal ion coordination |
| Quantified Difference | Qualitative structural difference (distinct binding pose); novel inhibition mechanism |
| Conditions | X-ray crystallography of norovirus GII.4 RdRp bound to RNA primer-template duplex, 1.8 Å resolution, PDB ID 3H5X |
Why This Matters
This unique mechanism of inhibition provides a structural rationale for prioritizing this compound in antiviral drug discovery efforts targeting viral RdRps, offering an alternative to classic chain terminators.
- [1] Zamyatkin, D.F., Parra, F., Machin, A., Grochulski, P., Ng, K.K. (2009). Binding of 2'-amino-2'-deoxycytidine-5'-triphosphate to norovirus polymerase induces rearrangement of the active site. J. Mol. Biol., 390:10-16. PDB ID 3H5X. View Source
- [2] Zamyatkin, D.F., Parra, F., Machin, A., Grochulski, P., Ng, K.K. (2009). Binding of 2'-amino-2'-deoxycytidine-5'-triphosphate to norovirus polymerase induces rearrangement of the active site. J. Mol. Biol., 390:10-16. PDB ID 3H5Y (CTP complex for comparison). View Source
